molecular formula C15H10FN3O3 B2561653 4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 510765-24-9

4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2561653
CAS RN: 510765-24-9
M. Wt: 299.261
InChI Key: RBPKATBKMJFDQT-UHFFFAOYSA-N
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Description

“4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound. It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . The molecule undergoes chemical modifications to optimize its biological properties.


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Chemical Reactions Analysis

The compound undergoes a metal-free C-3 chalcogenation reaction to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .

Scientific Research Applications

Crystal Structure and Characterization

A study focused on the synthesis and characterization of crystal structures related to the chemical compound of interest. A new crystal was prepared and characterized through various techniques, highlighting its potential for further scientific research. The molecular packing in the crystal is governed by N–H···O hydrogen bonds, suggesting its significance in material science and crystallography (Deng et al., 2014).

Antineoplastic Tyrosine Kinase Inhibition

Another study explored the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. The investigation into the metabolites of flumatinib, aiming to understand its main metabolic pathways, contributes to the body of knowledge on antineoplastic agents and their applications in cancer treatment (Aishen Gong et al., 2010).

Enhancement of Analgesic Properties

Research into the chemical modification of pyridine moiety within a related molecule aimed to optimize the biological properties for potential analgesic applications. This study suggests the possibility of developing new analgesic drugs based on structural modifications of the pyrido[1,2-a]pyrimidin-3-carboxamide molecule (I. Ukrainets et al., 2015).

Protoporphyrinogen Oxidase Inhibition for Herbicidal Activity

The synthesis of novel compounds with potential herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO) was explored. This study highlights the agricultural applications of chemical compounds, potentially leading to the development of new herbicides (Da-Wei Wang et al., 2017).

Antimalarial Activity

Synthesis and evaluation of pyrido[1,2-a]pyrimidin-4-ones for antimalarial activity offer insights into the development of novel antimalarial agents. This research contributes to the global effort in finding new treatments for malaria, a major public health issue (U. Mane et al., 2014).

properties

IUPAC Name

4-fluoro-N-(9-hydroxy-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-10-5-3-9(4-6-10)14(21)18-11-8-17-13-12(20)2-1-7-19(13)15(11)22/h1-8,20H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPKATBKMJFDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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